molecular formula C16H13ClN2O2 B2753492 Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 193979-37-2

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2753492
CAS No.: 193979-37-2
M. Wt: 300.74
InChI Key: ZSIIKCZWUHINMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Imidazo[1,2-a]Pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridines traces its origins to condensation reactions between α-haloketones and 2-aminopyridines, a strategy first reported in the mid-20th century. Early methodologies relied on nucleophilic substitution mechanisms, where the pyridinic nitrogen of 2-aminopyridine attacked α-haloketones to form intermediates that underwent cyclization. For instance, Kusy et al. demonstrated the utility of bromomalonaldehyde in microwave-assisted syntheses of 3-carbaldehyde-substituted derivatives, highlighting the role of enamine intermediates in cyclization pathways.

The advent of catalyst-free protocols marked a significant milestone. Dong-Jian Zhu’s team achieved solvent-free syntheses at 60°C using α-bromo/chloroketones, bypassing the need for external catalysts. Concurrently, Ponnala et al. employed neutral alumina to facilitate room-temperature syntheses, broadening the substrate scope to include diverse 2-aminopyridines and α-haloketones. These innovations laid the groundwork for functionalizing the imidazo[1,2-a]pyridine core at the 2- and 3-positions, enabling the introduction of aryl, alkyl, and carbonyl groups.

Metal-catalyzed strategies further expanded synthetic possibilities. Chernyak et al. pioneered copper-catalyzed three-component couplings of 2-aminopyridines, aldehydes, and terminal alkynes, offering modular access to 3-arylimidazo[1,2-a]pyridines. More recently, zinc-catalyzed Ortoleva-King type reactions emerged as a sustainable alternative, utilizing nano zinc oxide and molecular iodine to assemble the scaffold from acetophenones and 2-aminopyridines.

Significance of Ethyl 6-Chloro-2-Phenylimidazo[1,2-a]Pyridine-3-Carboxylate in Medicinal Chemistry

The structural features of this compound align with key pharmacophoric elements observed in bioactive imidazo[1,2-a]pyridines. The chlorine atom at the 6-position enhances electrophilic reactivity and membrane permeability, while the phenyl group at the 2-position contributes to π-π stacking interactions with biological targets. The ethoxycarbonyl moiety at the 3-position serves as a hydrogen bond acceptor, a critical attribute for binding to enzyme active sites.

Structural Feature Role in Bioactivity
Chlorine at C6 Enhances electrophilicity and lipophilicity
Phenyl group at C2 Facilitates target engagement via π-π interactions
Ethoxycarbonyl at C3 Provides hydrogen-bonding capacity

This compound’s synthetic accessibility via scalable protocols, such as zinc-catalyzed reactions, positions it as a valuable intermediate for drug discovery. For example, Santra et al. demonstrated the utility of analogous derivatives in synthesizing zolimidine, a gastroprotective agent, underscoring the scaffold’s therapeutic potential.

Research Trajectory and Contemporary Relevance

Recent advances in sustainable catalysis have revitalized interest in this compound. The zinc-catalyzed Ortoleva-King protocol exemplifies this trend, offering a one-pot, solvent-free route with moderate to high yields. This method’s compatibility with diverse acetophenones and 2-aminopyridines enables rapid diversification, critical for structure-activity relationship studies.

Emerging applications in materials science are also noteworthy. The compound’s conjugated π-system and electron-withdrawing groups make it a candidate for organic semiconductors or fluorescent probes. Future research may explore its electrochemical properties or photostability, leveraging computational modeling to predict performance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-2-21-16(20)15-14(11-6-4-3-5-7-11)18-13-9-8-12(17)10-19(13)15/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIIKCZWUHINMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoacetophenone to form an intermediate, which is then cyclized in the presence of a base such as potassium carbonate. The resulting product is then esterified with ethyl chloroformate to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Chemical Reactions Involving Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate

This compound can participate in various chemical reactions, including oxidation and reduction.

Oxidation Reactions

Oxidation reactions can be performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid. These reactions are useful for modifying the compound's functional groups to explore different biological activities.

Reduction Reactions

Reduction can be achieved using catalytic hydrogenation methods or lithium aluminum hydride as reducing agents. These reactions are important for altering the compound's structure to enhance its reactivity or biological activity.

Nucleophilic Substitution

The chloro group in this compound allows for nucleophilic attack by various biological molecules, potentially leading to modifications that could impact cellular processes.

Analytical Techniques for Characterization

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize the structure and confirm the purity of this compound during synthesis.

NMR Spectroscopy

1H NMR data for this compound typically show signals corresponding to the ethyl group, phenyl ring, and imidazo[1,2-a]pyridine core .

Mass Spectrometry

MS is used to confirm the molecular weight and structure of the compound, providing essential information for its identification.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine, including ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, exhibit promising anticancer properties. Studies indicate that these compounds can induce apoptosis in various cancer cell lines by modulating cell signaling pathways. For example, a study demonstrated that this compound could inhibit tumor growth in vitro through the activation of apoptotic mechanisms, highlighting its potential as a lead structure for new anticancer agents .

Antimicrobial Properties

Initial investigations into the antimicrobial activity of this compound revealed its ability to inhibit certain bacterial strains. Although further research is needed to explore its efficacy against a broader spectrum of pathogens, these findings suggest potential applications in antimicrobial therapies .

Cholinesterase Inhibition

The compound has been studied for its inhibitory effects on cholinesterases, particularly human butyrylcholinesterase (hBChE). This inhibition is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's IC50 values indicate significant potential in addressing cholinergic dysfunctions associated with these conditions .

Case Study 1: Anticancer Mechanism Investigation

A detailed investigation into the anticancer mechanisms of this compound revealed that it could effectively trigger apoptotic pathways in cancer cells. In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and increased markers of apoptosis in breast and lung cancer cell lines .

Case Study 2: Cholinesterase Inhibition Study

In a comparative study on various imidazo[1,2-a]pyridine derivatives, this compound exhibited notable inhibition against hBChE. This suggests its potential utility in treating conditions related to cholinergic dysfunctions. The study provided an IC50 value that supports further exploration into its therapeutic applications .

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Reactivity

Table 1: Key Structural and Functional Differences
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications Reference
Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Ph C₁₆H₁₃ClN₂O₂ 300.74 Intermediate for drug synthesis; limited reactivity data
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) 5-Me C₁₁H₁₂N₂O₂ 204.23 Reacts regioselectively with NCS to form chloromethyl or oxo derivatives (83% yield)
Ethyl 5-dichloromethyl-2-trifluoromethylimidazo[1,2-a]pyridine-3-carboxylate (7g) 5-(Cl)₂CH, 2-CF₃ C₁₃H₉Cl₂F₃N₂O₂ 353.13 Enhanced electrophilicity; used in halogenation studies
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 6-Br C₁₀H₉BrN₂O₂ 269.10 Bromine acts as a leaving group for cross-coupling reactions
Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate 6-Cl, 2-Me C₁₁H₁₁ClN₂O₂ 238.67 Marketed as a chemical intermediate; global consumption tracked since 1997
Key Observations:

Halogen Position: 6-chloro derivatives (e.g., target compound) show distinct reactivity compared to 5-chloro analogs. For example, ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e) reacts with N-chlorosuccinimide (NCS) to form 5-(chloromethyl) or oxo derivatives, depending on solvent polarity . In contrast, the target compound’s 6-chloro substituent may direct electrophilic substitution to other positions.

Electronic Effects :

  • Electron-withdrawing groups (e.g., 2-trifluoromethyl in 7g) increase the electrophilicity of the imidazo[1,2-a]pyridine core, facilitating reactions with nucleophiles .
  • The ethyl ester group in all compounds improves solubility in organic solvents, critical for synthetic applications .
Key Observations:
  • The synthesis of the target compound is less documented compared to analogs like 3e or 3f, which use well-established cyclization protocols .
  • Regioselectivity : Reactions with NCS in ethyl 5-methyl derivatives (3e) show solvent-dependent outcomes (e.g., acetic acid vs. THF), suggesting that the target compound’s 6-chloro and 2-phenyl groups may similarly influence reaction pathways .

Biological Activity

Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 193979-37-2) is a heterocyclic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a fused imidazo-pyridine ring system with a chloro and phenyl substituent. Its molecular formula is C16H13ClN2O2C_{16}H_{13}ClN_2O_2 with a molecular weight of 300.74 g/mol. The compound exhibits a melting point range of 117-119 °C and is typically stored at temperatures between 2-8 °C to maintain stability .

The primary biological target for this compound is the bacterium Streptococcus pneumoniae, where it demonstrates antibacterial activity . The compound inhibits the proliferation of this pathogen through specific interactions at the cellular level, disrupting essential biochemical pathways necessary for bacterial growth and survival .

Antibacterial Activity

This compound has shown promising antibacterial properties against various strains of bacteria. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values reported for this compound range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial potential .

Antifungal Activity

Research has also explored the antifungal capabilities of this compound. It has demonstrated moderate antifungal activity against common fungal strains, although specific MIC values for these activities require further investigation to establish efficacy conclusively .

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, it is helpful to compare it with similar compounds within the imidazo[1,2-a]pyridine family:

Compound NameAntibacterial ActivityAntifungal ActivityNotes
This compoundHighModerateEffective against S. pneumoniae
6-methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acidModerateLowMost active in its series
2-ethyl-6-chloroimidazo[1,2-a]pyridineLowModerateLess effective than Ethyl 6-chloro variant

This table highlights that while this compound exhibits significant antibacterial properties, its antifungal activity remains less pronounced compared to its antibacterial effects.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound and related compounds:

  • Antimicrobial Evaluation : A study evaluated various derivatives of imidazo[1,2-a]pyridines, including Ethyl 6-chloro variants, revealing their effectiveness against multiple bacterial strains, particularly highlighting their action against S. aureus and E. coli with low MIC values indicating strong potential for therapeutic applications in treating infections caused by these pathogens .
  • Structure–Activity Relationship (SAR) : Research focusing on the SAR of imidazo[1,2-a]pyridines has provided insights into how structural modifications influence biological activity. The presence of halogen substituents (like chlorine) significantly enhances antibacterial properties by increasing lipophilicity and facilitating better interaction with bacterial membranes .
  • Pharmacological Testing : Comprehensive pharmacological assessments have been conducted to evaluate the anti-inflammatory and analgesic properties of related compounds in the imidazo series. Although not directly studied for Ethyl 6-chloro specifically, these findings suggest a broader therapeutic potential within this chemical class that warrants further exploration for multi-faceted drug development strategies .

Q & A

Q. What synthetic routes are commonly employed for Ethyl 6-chloro-2-phenylimidazo[1,2-a]pyridine-3-carboxylate, and how is purity confirmed?

The compound is typically synthesized via multi-step reactions, including cyclocondensation and functional group modifications. For example, analogous imidazopyridine derivatives are prepared using procedures like General Procedure E (as in ), involving coupling reactions under controlled conditions. Purity is validated via HPLC (>98% purity), ESI-MS (to confirm molecular ion peaks, e.g., m/z 328.2 ), and 1^1H NMR spectroscopy (to verify substituent integration and absence of impurities) .

Q. Which spectroscopic techniques are critical for structural characterization?

Key techniques include:

  • 1^1H NMR : Assigns proton environments (e.g., aromatic protons at δ 7.00–7.34 ppm in DMSO-d₆ ).
  • ESI-MS : Confirms molecular weight (e.g., m/z 266.29 for the parent ion ).
  • FT-IR : Identifies functional groups like ester carbonyls (C=O stretch ~1700 cm⁻¹).
  • X-ray crystallography : Resolves 3D structure, as demonstrated for related imidazopyridines using SHELX software .

Q. How is crystallization optimized for X-ray diffraction studies?

Best practices include solvent screening (e.g., DMSO/water mixtures), slow evaporation, and temperature control. SHELXL is widely used for refining crystal structures, leveraging high-resolution data to resolve positional disorders or twinning .

Q. What impurities are common during synthesis, and how are they identified?

Common impurities include unreacted intermediates (e.g., chlorinated precursors) or byproducts from incomplete esterification. LC-MS and preparative TLC isolate impurities, while comparative NMR analysis identifies structural deviations .

Q. How is compound stability assessed under different storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% RH for 1–3 months) monitored via HPLC. For hygroscopic samples, desiccants and inert atmospheres (N₂) are recommended .

Advanced Research Questions

Q. How can computational modeling predict interactions with biological targets like PI3Kα?

Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to PI3Kα’s ATP-binding pocket. For analogs like HS-173, simulations reveal hydrogen bonding with Val851 and hydrophobic interactions with Trp780, guiding SAR optimization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies (e.g., varying IC₅₀ values) are addressed by standardizing assay conditions (e.g., cell lines, ATP concentrations) and validating target engagement via Western blotting (e.g., phospho-Akt levels for PI3K inhibition) .

Q. Which in vitro assays evaluate efficacy as a PI3K inhibitor?

  • Kinase inhibition assays : Measure ATPase activity using recombinant PI3Kα.
  • Cell proliferation assays : Use HCC lines (e.g., Huh-7) with MTT or CellTiter-Glo.
  • Apoptosis/cycle analysis : Flow cytometry with Annexin V/PI or propidium iodide staining .

Q. How does the chloro-phenyl substitution influence pharmacokinetics?

The chloro group enhances metabolic stability by reducing CYP450-mediated oxidation. Computational logP predictions (~3.2) suggest moderate lipophilicity, balancing membrane permeability and solubility .

Q. How are SAR studies designed to optimize the imidazopyridine core?

Focus on:

  • Electron-withdrawing groups : Chlorine at position 6 increases electrophilicity, enhancing target binding.
  • Ester flexibility : Ethyl vs. methyl esters modulate solubility and bioavailability.
  • Phenyl ring substitutions : Para-substituted halides improve potency, as seen in IPD-196 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.